molecular formula C17H16ClN3O3S2 B3002488 N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide CAS No. 941924-12-5

N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide

Cat. No.: B3002488
CAS No.: 941924-12-5
M. Wt: 409.9
InChI Key: GKHZMVJAFOKKJL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivatives

  • Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamides were synthesized using carbodiimide condensation, demonstrating a method for preparing such compounds (Yu et al., 2014).
  • New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for potential antitumor activity against human tumor cell lines, indicating their relevance in cancer research (Yurttaş et al., 2015).

Photochemical and Thermochemical Applications

  • A study on benzothiazolinone acetamide analogs focused on their photochemical and thermochemical properties, suggesting their potential use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Antimicrobial and Antifungal Properties

  • Research on triazole derivatives showed antimicrobial activities against Candida species and pathogenic bacteria, highlighting the antimicrobial potential of these compounds (Altıntop et al., 2011).
  • Synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents were conducted, demonstrating their effectiveness against gram-positive and gram-negative bacteria (Desai et al., 2008).

Potential in Treating Neurodegenerative Diseases

  • Newly synthesized N-aryl derivatives of certain acetamides were evaluated for their inhibitory potential against enzymes related to neurodegenerative diseases, showing moderate to good activities (Riaz et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-2-21-14-8-3-4-9-15(14)26(23,24)20-17(21)25-11-16(22)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHZMVJAFOKKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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